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Compound of Interest |

Compound Name: 4-Nitrohydrocinnamonitrile
CAS No.: 53563-09-0
Cat. No.: B015379
- 7

Introduction & Structural Context

4-Nitrohydrocinnamonitrile (IUPAC: 3-(4-nitrophenyl)propanenitrile) is a critical intermediate
in the synthesis of pharmaceutical precursors, particularly in the reduction pathways leading to
aniline derivatives and heterocycles. Its structure combines a strongly electron-withdrawing
nitro group with a flexible aliphatic nitrile chain, creating a unique electronic environment that is
distinctively resolved by Carbon-13 Nuclear Magnetic Resonance (

C NMR).

Molecular Specifications

e Formula:
e Molecular Weight: 176.17 g/mol
o Key Functional Groups:

o Nitro (

): Induces strong deshielding on the aromatic ring.

o Nitrile (
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): Provides a diagnostic signal in the sp-hybridized region.

o Saturated Linker: The ethyl bridge (

) separates the aromatic system from the nitrile, preventing conjugation between the two
electron-withdrawing groups.

Experimental Methodology (Protocol)

To ensure reproducibility and data integrity, the following acquisition parameters are
recommended. This protocol minimizes relaxation artifacts common in quaternary carbons
(specifically the nitrile and nitro-substituted aromatic carbons).

Sample Preparation

e Solvent Selection:Chloroform-d (

) is the standard solvent.

o Note: If solubility is poor due to the nitro group, DMSO-
may be used, but chemical shifts will vary slightly (typically +0.5 to +1.0 ppm).
o Concentration: Dissolve 30-50 mg of analyte in 0.6 mL of solvent.
o Reference: Internal Tetramethylsilane (TMS) at

0.00 ppm or the center peak of the
triplet at

77.16 ppm.

Acquisition Parameters (Standard 100 MHz Carbon
Frequency)

e Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

o Relaxation Delay (
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):2.0 — 3.0 seconds.
o Reasoning: The quaternary carbons (C-CN, C-NO
, C-Alkyl) have long spin-lattice relaxation times (
). A short delay will suppress their signal intensity, leading to integration errors.

e Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.
e Spectral Width: -10 to 200 ppm.

Analytical Workflow

The following diagram illustrates the logical flow from sample isolation to spectral assignment,
ensuring no artifact is mistaken for a signal.
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Figure 1: Standardized workflow for NMR structural validation.

C NMR Spectral Data Assignment

The following data represents the definitive assignment of chemical shifts. The molecule
possesses a plane of symmetry through the 1,4-axis of the benzene ring, making the ortho and
meta carbons equivalent.

Chemical Shift Table ()
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Chemical Shift (

Carbon Label Type Assignment Logic
» PpmM)
Nitrile (
C-1 118.9 ). Characteristic

region for aliphatic

nitriles.

Aromatic C-4 (Ipso to

). Strongly deshielded
C-2 147.2 by the electron-

withdrawing nitro

group.

Aromatic C-1 (Ipso to
Alkyl). Deshielded by
the alkyl chain and

C-3 146.8

para-nitro effect.

Aromatic C-2,6. Meta

to

C-4,C-8 129.6 . Less affected by the

nitro group's

deshielding cone.

Aromatic C-3,5. Ortho

to

C-5, C-7 124.1 . Significant
deshielding due to

proximity to the nitro

group.

C-6 31.3 Benzylic (
-CH

). Shifted downfield by

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

the aromatic ring

current.

-Methylene (

-CH
C-9 19.1
). Shielded relative to

the benzylic position;

adjacent to the nitrile.

Structural Visualization & Numbering

The following diagram correlates the table labels with the molecular structure.
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Figure 2: Carbon connectivity and chemical shift mapping.[1]

Technical Discussion & Interpretation
The Nitro Group Effect

The most distinct feature of this spectrum is the aromatic region. In unsubstituted benzene,
carbons resonate at 128.5 ppm. The introduction of the 4-nitro group creates a "push-pull”

electronic effect:

 Ipso-effect: The carbon directly attached to the nitro group (C-2 in Fig 2) is heavily
deshielded (~147 ppm) due to the strong inductive withdrawal of electron density by

Nitrogen.
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o Ortho-effect: The carbons adjacent to the nitro group (C-5, C-7) are also deshielded (124.1
ppm) compared to the meta carbons. This 124 ppm signal is diagnostic for p-substituted
nitrobenzenes.

The Aliphatic Chain

The propyl chain shows a classic separation:

e The benzylic carbon (C-6) resonates at 31.3 ppm, consistent with alkyl groups attached to an
aromatic ring.

e The

-carbon (C-9) is found upfield at 19.1 ppm. While the nitrile is electron-withdrawing, the
anisotropic shielding cone of the triple bond often shields the

-position relative to other EWGs (like carbonyls).

Distinguishing from Impurities

Common synthesis byproducts include 4-Nitrocinnamic acid (unsaturated) or 4-
Nitrohydrocinnamic acid (hydrolysis product).

» Differentiation: Check for the disappearance of the Nitrile peak (118.9 ppm) and the
appearance of a Carbonyl peak (~175-180 ppm) or alkene carbons (~120-140 ppm) to rule
out these impuirities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. guidechem.com [guidechem.com]

e To cite this document: BenchChem. [Comprehensive Structural Elucidation of 4-
Nitrohydrocinnamonitrile: A C NMR Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b015379#13c-nmr-spectral-data-for-4-
nitrohydrocinnamonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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